

Application Note: Electrochemical Detection of Disperse Orange 3 in Textile Effluents

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Compound of Interest

Compound Name: Disperse orange 3

Cat. No.: B124953

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Abstract

This application note details a sensitive and rapid electrochemical method for the quantitative determination of **Disperse Orange 3** (DO3), a common azo dye found in textile industry wastewater. The protocol utilizes Differential Pulse Voltammetry (DPV) with a glassy carbon electrode (GCE). This method offers a cost-effective and efficient alternative to traditional chromatographic techniques for monitoring DO3 levels in textile effluents, aiding in environmental compliance and process control. The procedure includes sample preparation, electrochemical cell setup, and detailed voltammetric analysis parameters. Representative performance data for a similar azo dye are provided to demonstrate the potential efficacy of the method.

Introduction

Disperse Orange 3 is a synthetic azo dye extensively used for dyeing polyester fibers.[1] Due to inefficiencies in the dyeing process, a significant amount of this dye is released into wastewater, posing a threat to aquatic ecosystems.[2] Regulatory bodies are increasingly imposing strict limits on the discharge of such pollutants, necessitating reliable and frequent monitoring.[3] While methods like HPLC-MS are accurate, they are often time-consuming and require expensive instrumentation.[4] Electrochemical methods, particularly voltammetry, present a compelling alternative due to their high sensitivity, rapid analysis time, portability, and low operational cost.[5][6]

The electrochemical activity of **Disperse Orange 3** is primarily attributed to the reduction of its azo group ($-N=N-$).^[5] This application note describes a protocol based on Differential Pulse Voltammetry (DPV), a technique known for its excellent sensitivity and ability to minimize background charging currents, making it suitable for trace analysis in complex matrices like textile effluents.^{[7][8]}

Principle of the Method

The fundamental principle of this method is the electrochemical reduction of the azo group in the **Disperse Orange 3** molecule at the surface of a glassy carbon electrode. By applying a potential waveform that scans towards negative potentials, a reduction peak is observed at a potential characteristic of the azo dye. In Differential Pulse Voltammetry, the potential is scanned using a series of pulses superimposed on a linear baseline. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential.^[9] This results in a well-defined peak whose height is directly proportional to the concentration of **Disperse Orange 3** in the sample.

Experimental Protocols

Reagents and Solutions

- **Disperse Orange 3** Standard: Analytical grade.
- Britton-Robinson (B-R) Buffer: Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to the desired value (e.g., pH 4.0) with 0.2 M sodium hydroxide (NaOH).
- Supporting Electrolyte: B-R Buffer (pH 4.0).
- Nitrogen Gas: High purity, for deoxygenating solutions.
- Deionized Water: For preparation of all aqueous solutions.
- Dimethylformamide (DMF): For dissolving the dye standard.^[10]

Instrumentation

- Potentiostat/Galvanostat: Capable of performing Differential Pulse Voltammetry.

- Electrochemical Cell: A three-electrode setup comprising:
 - Working Electrode: Glassy Carbon Electrode (GCE).
 - Reference Electrode: Ag/AgCl (3 M KCl).
 - Counter Electrode: Platinum wire or graphite rod.
- pH Meter: For buffer preparation.
- Magnetic Stirrer and Stir Bar.
- Micropipettes and Standard Laboratory Glassware.

Preparation of Standard Solutions

- Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of **Disperse Orange 3** and dissolve it in a small volume of DMF.^[10] Dilute to the final volume with deionized water in a volumetric flask to obtain the stock solution.
- Working Standards: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with the supporting electrolyte (B-R buffer, pH 4.0).

Preparation of Textile Effluent Samples

- Collection: Collect the textile effluent sample from the desired point in the wastewater stream.
- Filtration: Filter the collected sample through a 0.45 µm syringe filter to remove suspended solids.
- pH Adjustment: Adjust the pH of the filtered sample to 4.0 using small additions of HCl or NaOH.
- Dilution: If the dye concentration is expected to be high, dilute the sample with the supporting electrolyte to bring the concentration within the linear working range of the method.

Electrochemical Measurement Protocol

- **Electrode Polishing:** Polish the GCE surface with 0.05 μm alumina slurry on a polishing pad for 1 minute. Rinse thoroughly with deionized water and sonicate for 30 seconds in deionized water to remove any residual alumina particles.
- **Cell Assembly:** Assemble the three-electrode cell with 10 mL of the sample or standard solution.
- **Deoxygenation:** Purge the solution with high-purity nitrogen gas for at least 5 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
- **DPV Measurement:**
 - Equilibrate the solution at an initial potential (e.g., +0.2 V) for a short period (e.g., 60 s) under gentle stirring.
 - Stop the stirring.
 - Scan the potential from the initial potential to a final potential (e.g., -1.0 V).
 - Record the differential pulse voltammogram.
 - Typical DPV Parameters (to be optimized):
 - Initial Potential: +0.2 V
 - Final Potential: -1.0 V
 - Pulse Amplitude: 50 mV[9]
 - Pulse Width: 50 ms
 - Scan Rate: 20 mV/s

Data Analysis

- **Calibration Curve:** Plot the peak current obtained from the DPV measurements of the standard solutions against their corresponding concentrations. Perform a linear regression

analysis to obtain the equation of the calibration curve and the correlation coefficient (R^2).

- **Quantification:** Determine the concentration of **Disperse Orange 3** in the textile effluent sample by interpolating its measured peak current into the calibration curve.
- **Correction for Dilution:** If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration in the effluent.

Data Presentation

The quantitative performance of an electrochemical sensor is crucial for its application. As specific data for **Disperse Orange 3** is not readily available in the cited literature, the following table summarizes the performance of a graphene-mesoporous TiO₂ nanocomposite modified GCE for the detection of a similar azo dye, Orange II, to provide a representative example of the expected performance.^[5]

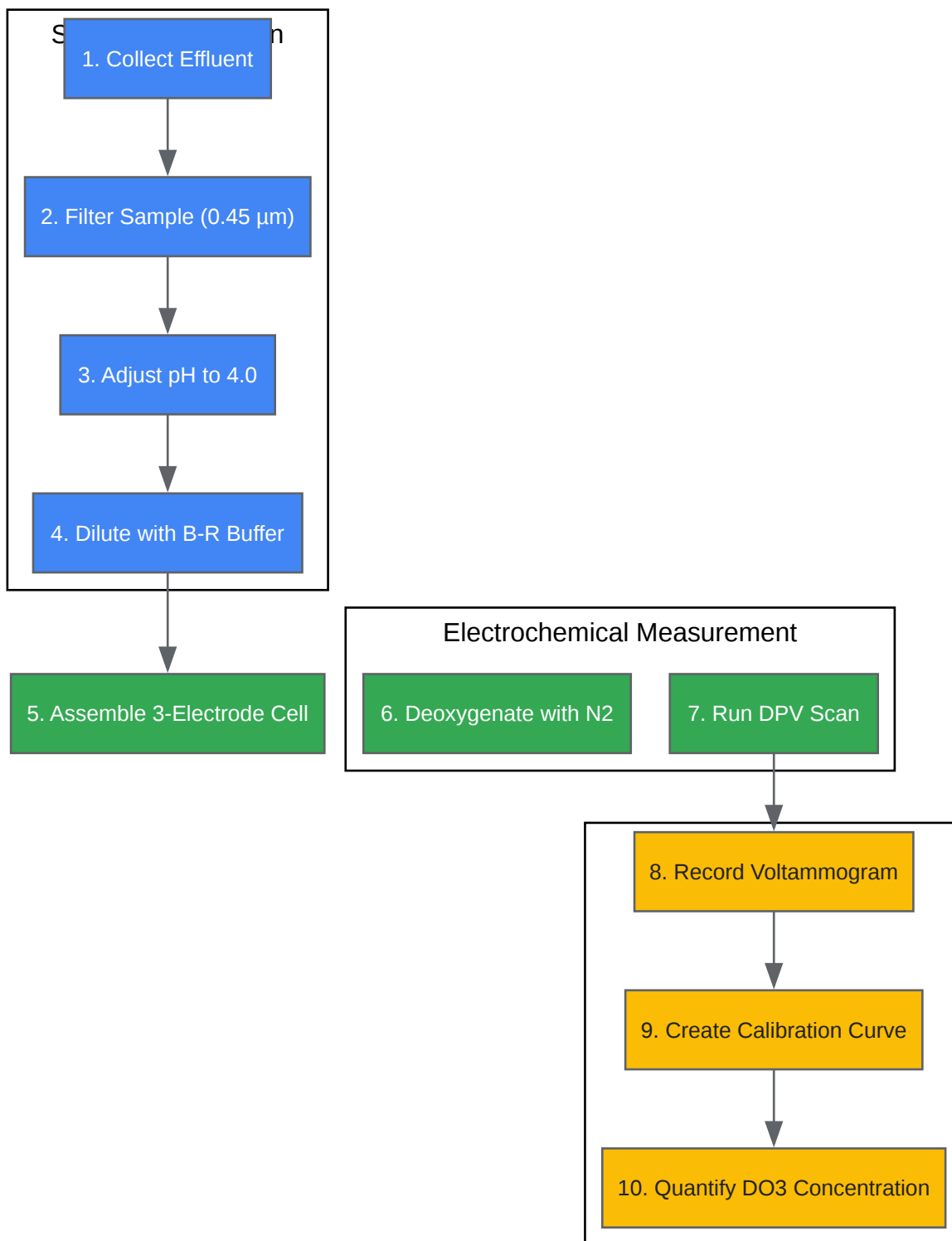
Parameter	Value
Analytical Technique	Differential Pulse Voltammetry
Working Electrode	Modified Glassy Carbon Electrode
Linear Range	2.85 nM to 0.48 μ M
Limit of Detection (LOD)	0.92 nM
Reference	^[5]

Note: This data is for Disperse Orange II and serves as a representative example. Method validation for **Disperse Orange 3** is required to establish its specific performance characteristics.

Visualizations

Experimental Workflow

Experimental Workflow for DO3 Detection

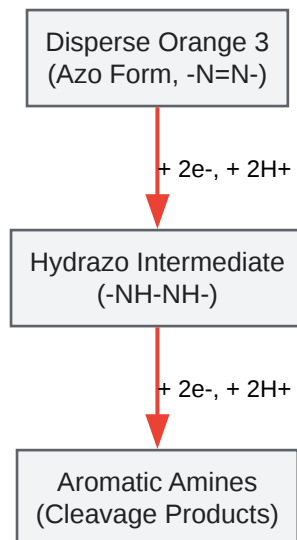


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Caption: Workflow for the electrochemical detection of **Disperse Orange 3**.

Proposed Electrochemical Reaction

Electrochemical Reduction of Azo Group in Disperse Orange 3



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Caption: Proposed reduction mechanism of the azo group in **Disperse Orange 3**.

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